2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

Catalog No.
S13862946
CAS No.
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

Product Name

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-11-8(9-5-10-11)6-3-2-4-7(6)12/h5-7,12H,2-4H2,1H3

InChI Key

GKGOPNJOSLRNQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CCCC2O

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol is a chemical compound classified within the triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclopentanol ring that is directly attached to a triazole ring, which is further substituted with a methyl group at the 1-position of the triazole. The unique structural arrangement of this compound contributes to its diverse biological activities and potential applications in medicinal chemistry and agriculture .

The chemical behavior of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol includes various reactions typical of triazole derivatives:

  • Formation of Triazole Ring: The synthesis often involves cyclization reactions where azides react with alkynes under copper or ruthenium catalysis.
  • Oxidation Reactions: The compound can undergo oxidation to form related ketones, such as 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentanone.
  • Reduction Reactions: It can also be reduced to yield various substituted triazoles depending on the conditions and reagents used.

These reactions highlight the compound's versatility as a building block for more complex molecules in organic synthesis .

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol exhibits significant biological activities:

  • Antimicrobial Properties: Research indicates that triazole derivatives can inhibit the growth of various fungi and bacteria, making them potential candidates for antifungal and antibacterial agents.
  • Anticancer Activity: Studies have suggested that this compound may interfere with cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways .

The biological effects are largely attributed to the interaction of the triazole ring with specific molecular targets within cells, including enzymes and receptors .

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol typically involves several key steps:

  • Formation of Cyclopentanone Hydrazone: Cyclopentanone is reacted with hydrazine hydrate to generate a hydrazone intermediate.
  • Cyclization to Form Triazole: The hydrazone is then treated with methyl isocyanate under reflux conditions in solvents like ethanol or methanol to yield the desired triazole derivative.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity and yield .

This compound has several notable applications:

  • Medicinal Chemistry: It serves as a potential drug candidate for antifungal and anticancer therapies due to its biological activity.
  • Agricultural Chemistry: As a triazole derivative, it may be utilized in developing new agrochemicals aimed at pest control or crop protection.
  • Organic Synthesis: It acts as a building block for synthesizing more complex chemical entities in pharmaceutical research .

Interaction studies involving 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol focus on its mechanism of action against various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways.
  • Receptor Modulation: Its interactions with cellular receptors could lead to altered signaling pathways that affect cell survival and growth.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound in clinical settings .

Several compounds share structural similarities with 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-olBromine substitution on triazoleEnhanced antimicrobial activity due to bromine's electronegativity
2-(2-Methyltriazolyl)cyclopentanoneKetone instead of alcoholPotentially different reactivity profiles due to carbonyl group presence
3-Cyclohexyltriazole derivativesCyclohexane ring substitutionVariations in biological activity due to ring size and sterics

The uniqueness of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol lies in its specific combination of structural features that confer distinct biological properties not fully replicated by other similar compounds. Its potential applications in both medicinal and agricultural chemistry make it a subject of ongoing research interest.

The synthesis of 2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol typically follows a sequence of cyclization, functionalization, and purification steps. A common approach begins with the formation of cyclopentanone hydrazone via the reaction of cyclopentanone with hydrazine hydrate in ethanol under reflux conditions. This intermediate undergoes cyclocondensation with methyl isocyanate to construct the 1,2,4-triazole ring, yielding the target compound after recrystallization. Alternative routes utilize preformed triazole precursors, such as 1-methyl-1H-1,2,4-triazole-5-carboxylic acid, which is coupled to cyclopentanol derivatives via esterification and subsequent reduction.

Table 1: Comparative Analysis of Multi-Step Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Cyclopentanone hydrazone formationHydrazine hydrate, ethanol, reflux7892
Triazole cyclizationMethyl isocyanate, methanol, 60°C6589
Esterification1-Methyl-1H-1,2,4-triazole-5-carbonyl chloride, pyridine7295

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but complicate purification, whereas methanol balances reactivity and ease of isolation. Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70%.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.105862047 g/mol

Monoisotopic Mass

167.105862047 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types